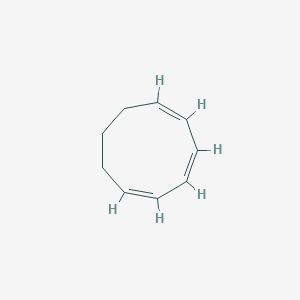
KATACINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Katacine is a novel ligand of the C-type lectin-like receptor 2 (CLEC-2) that acts as a platelet agonist.
Vorbereitungsmethoden
Katacine is primarily extracted from plants belonging to the polygonaceae family. The extraction process involves the use of solvents to isolate the proanthocyanidins, followed by purification steps to obtain the desired mixture of polymers .
Analyse Chemischer Reaktionen
Katacine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: The compound can be reduced to form catechins and other reduced forms.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Polymerization: The proanthocyanidins in this compound can polymerize to form larger molecular structures.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed from these reactions are quinones, catechins, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Katacine has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study the properties and reactions of proanthocyanidins.
Biology: The compound is studied for its effects on platelet aggregation and its potential role in thromboinflammation.
Medicine: this compound is investigated for its potential therapeutic applications in cardiovascular diseases, particularly in targeting CLEC-2 to modulate platelet function.
Industry: The compound is explored for its antioxidant properties and potential use in food and cosmetic industries .
Wirkmechanismus
Katacine exerts its effects by binding to the CLEC-2 receptor on platelets, inducing platelet aggregation and phosphorylation of CLEC-2 via Syk and Src kinases. This activation leads to downstream signaling events that promote platelet activation and aggregation. The molecular targets involved in this pathway include CLEC-2, Syk kinase, and Src kinase .
Vergleich Mit ähnlichen Verbindungen
Katacine is unique among proanthocyanidins due to its specific interaction with CLEC-2. Similar compounds include:
Catechins: Found in green tea, catechins are monomeric forms of proanthocyanidins with antioxidant properties.
Epicatechins: Similar to catechins, epicatechins are also found in tea and have similar antioxidant effects.
Procyanidins: These are oligomeric forms of proanthocyanidins found in various fruits and have been studied for their cardiovascular benefits.
This compound’s uniqueness lies in its ability to act as a platelet agonist through CLEC-2, a property not commonly observed in other proanthocyanidins .
Eigenschaften
CAS-Nummer |
135151-34-7 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







